molecular formula C10H11ClN2O3 B8021065 3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride

3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride

Cat. No.: B8021065
M. Wt: 242.66 g/mol
InChI Key: FWNZHVZGNPWLGK-WGCWOXMQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride typically involves the reaction of 6-acetamidopyridine with acrylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the pyridine and acrylic acid moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with an acetamido group and an acrylic acid moiety, which may contribute to its biological properties. Understanding the chemical structure is crucial for exploring its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated that derivatives of this compound can act as efflux pump inhibitors (EPIs), enhancing the efficacy of existing antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundMIC (µg/mL)Target Bacteria
This compound10E. coli
Derivative A5P. aeruginosa
Derivative B15Staphylococcus aureus

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of specific bacterial enzymes or receptors. For instance, it has been suggested that compounds with similar structures can disrupt bacterial cell wall synthesis or inhibit metabolic pathways critical for bacterial survival .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the acetamido group or variations in the acrylic acid moiety can significantly influence the potency and selectivity of the compound against various pathogens.

Table 2: Structure-Activity Relationships

ModificationImpact on Activity
Substitution on pyridine ringIncreased antibacterial potency
Alteration of carboxylic acid groupEnhanced solubility and efficacy

Case Study 1: Efficacy in Combination Therapy

In a notable study, researchers evaluated the efficacy of this compound in combination with levofloxacin in a neutropenic mouse model infected with Pseudomonas aeruginosa. The combination therapy resulted in a significant reduction in bacterial load compared to monotherapy .

Case Study 2: In Vitro Studies

In vitro assays demonstrated that at concentrations ranging from 10 to 50 µg/mL, this compound effectively reduced the minimum inhibitory concentration (MIC) of various antibiotics against resistant bacterial strains, indicating its potential as an adjunct therapy in treating infections caused by multidrug-resistant bacteria .

Properties

IUPAC Name

(E)-3-(6-acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.ClH/c1-7(13)12-9-4-2-8(6-11-9)3-5-10(14)15;/h2-6H,1H3,(H,14,15)(H,11,12,13);1H/b5-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNZHVZGNPWLGK-WGCWOXMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC=C(C=C1)/C=C/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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